N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide
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Description
N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Chemistry: Herbicidal Activity
This compound has been explored for its potential as a herbicide. The structure is similar to that of known herbicidal compounds, and it may function by inhibiting key enzymes in weed species, leading to growth inhibition. For instance, compounds with similar structures have shown inhibition against Portulaca oleracea and Abutilon theophrasti at low concentrations, indicating a strong potential for weed control .
Biochemical Studies: Enzyme Inhibition
The biochemical properties of this compound suggest it could be used to study enzyme inhibition. It might interact with enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which is crucial in both plant biochemistry and human metabolism .
Material Science: Organic Synthesis
In material science, this compound could serve as a precursor or an intermediate in the synthesis of complex organic molecules. Its benzylic position is reactive and can undergo various chemical reactions, providing a pathway to synthesize new materials with desired properties .
Chemical Education: Reaction Mechanism Illustration
For educational purposes, this compound can illustrate reaction mechanisms in organic chemistry, such as nucleophilic substitution or free radical reactions at the benzylic position .
properties
IUPAC Name |
N-benzyl-2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c31-25(29(22-9-5-2-6-10-22)18-20-7-3-1-4-8-20)19-30-24(21-11-12-21)17-23(27-30)26(32)28-13-15-33-16-14-28/h1-10,17,21H,11-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSDJGSLGEWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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